molecular formula C21H19ClN4O B6535433 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1049214-29-0

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No. B6535433
CAS RN: 1049214-29-0
M. Wt: 378.9 g/mol
InChI Key: XMYDUBFGYKCGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine” is a complex organic molecule. It has been identified as an histamine H3 receptor inverse agonist .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the discovery of novel anti-TB agents. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings: In a recent study , novel derivatives of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is warranted based on their molecular interactions in docking studies.

Sulfur-Containing Heterocyclic Compounds

Background: Sulfur-containing heterocyclic compounds play a crucial role in chemical research and have diverse applications.

Research Context: These compounds are found in natural products, medicines, and even flavor food products . While the specific application of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine in this context requires further investigation, its sulfur-containing moiety may contribute to its potential utility.

Drug Discovery and Piperazine Incorporation

Background: Piperazine is a versatile building block in drug discovery due to its modifiability, water solubility, and capacity for hydrogen bonding.

Relevance: The presence of a piperazine group in 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine suggests potential pharmacological applications . Further exploration is needed to uncover specific drug targets and mechanisms.

properties

IUPAC Name

(3-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYDUBFGYKCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.